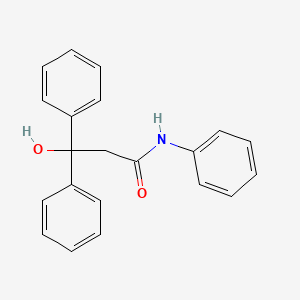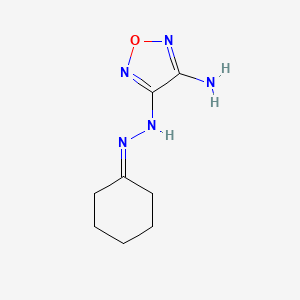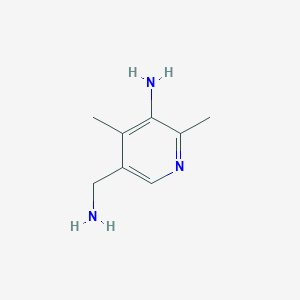
1-Ethyl-3-(1,3-oxazol-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(1,3-oxazol-2-yl)thiourea is a heterocyclic compound that contains both an oxazole and a thiourea moiety. The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the thiourea group consists of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms.
Métodos De Preparación
The synthesis of 1-Ethyl-3-(1,3-oxazol-2-yl)thiourea typically involves the reaction of an oxazole derivative with an appropriate thiourea precursor. One common method involves the reaction of 2-aminooxazole with ethyl isothiocyanate under mild conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures .
Análisis De Reacciones Químicas
1-Ethyl-3-(1,3-oxazol-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Ethyl-3-(1,3-oxazol-2-yl)thiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated that derivatives of this compound may have anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties .
Mecanismo De Acción
The mechanism by which 1-Ethyl-3-(1,3-oxazol-2-yl)thiourea exerts its effects is not fully understood, but it is believed to involve interactions with various molecular targets. In biological systems, the compound may inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In antimicrobial applications, it likely disrupts cell membrane integrity or interferes with essential metabolic pathways .
Comparación Con Compuestos Similares
1-Ethyl-3-(1,3-oxazol-2-yl)thiourea can be compared to other thiourea derivatives and oxazole-containing compounds. Similar compounds include:
1-Phenyl-3-(1,3-oxazol-2-yl)thiourea: This compound has a phenyl group instead of an ethyl group, which may alter its biological activity and chemical reactivity.
1-Ethyl-3-(1,3-thiazol-2-yl)thiourea: This compound contains a thiazole ring instead of an oxazole ring, which can affect its electronic properties and reactivity.
1-Ethyl-3-(1,3-oxazol-2-yl)urea: This compound has an oxygen atom instead of a sulfur atom in the thiourea group, which can influence its chemical behavior and biological activity
The uniqueness of this compound lies in its specific combination of the oxazole and thiourea moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
32093-89-3 |
|---|---|
Fórmula molecular |
C6H9N3OS |
Peso molecular |
171.22 g/mol |
Nombre IUPAC |
1-ethyl-3-(1,3-oxazol-2-yl)thiourea |
InChI |
InChI=1S/C6H9N3OS/c1-2-7-6(11)9-5-8-3-4-10-5/h3-4H,2H2,1H3,(H2,7,8,9,11) |
Clave InChI |
GCZOBSRTWIAVNC-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)NC1=NC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B14156381.png)

![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)
![2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium](/img/structure/B14156406.png)
![methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate](/img/structure/B14156419.png)



![3-[(heptafluoropropyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B14156448.png)


![5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14156467.png)
